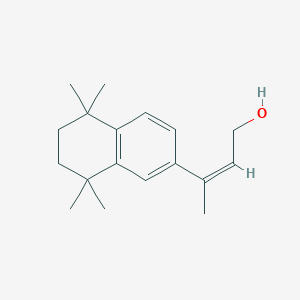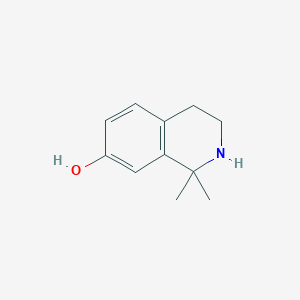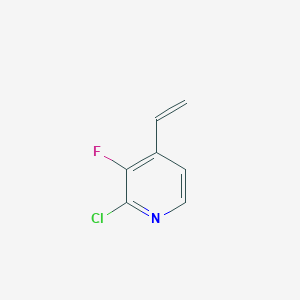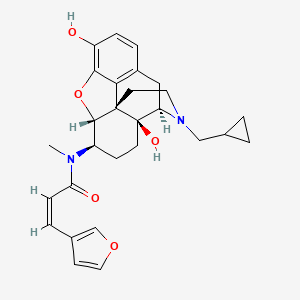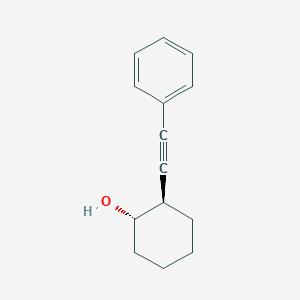
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a phenylethynyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Formation of the Cyclohexane Ring: Cyclohexanone undergoes a reaction with phenylacetylene in the presence of a suitable catalyst, such as a palladium complex, to form the phenylethynyl-substituted cyclohexane.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position, yielding this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted phenylethynyl-cyclohexanols
Aplicaciones Científicas De Investigación
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylethynyl moiety play crucial roles in its binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(1R,2S)-2-(2-phenylethynyl)cyclohexan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
2-phenylethynylcyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Phenylethynylcyclohexane: A compound with a similar phenylethynyl group but without the hydroxyl group.
Uniqueness: (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the phenylethynyl group and the hydroxyl group in a defined chiral configuration makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-9H2/t13-,14+/m1/s1 |
Clave InChI |
LRCKFGSKDQTZAQ-KGLIPLIRSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)C#CC2=CC=CC=C2)O |
SMILES canónico |
C1CCC(C(C1)C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


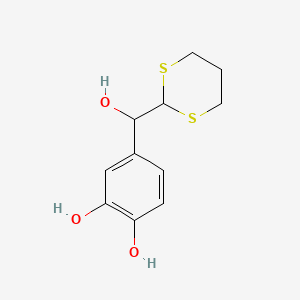


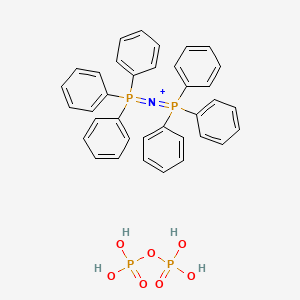
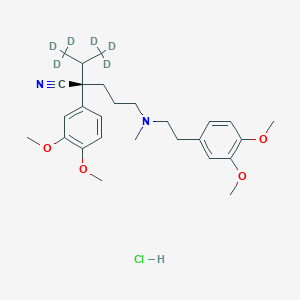

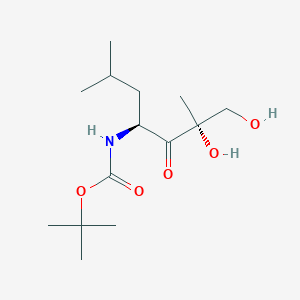

![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)

